molecular formula C14H27N3O B15501155 2-Amino-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

2-Amino-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B15501155
M. Wt: 253.38 g/mol
InChI Key: QZIAHNQODHMFAX-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one (CAS: 1354029-15-4 or 1354026-53-1, depending on stereochemistry) is a nitrogen-containing heterocyclic molecule with a pyrrolidine backbone and a cyclopropylmethylamino substituent. Its molecular formula is C₁₉H₂₉N₃O, and it has a molecular weight of 315.46 g/mol . The compound features a chiral center at the pyrrolidine ring and the amino group, contributing to its stereochemical complexity.

Synthetic routes for analogous compounds involve multi-step reactions, including nucleophilic substitutions and amide bond formations under controlled conditions (e.g., ambient temperature, inert atmospheres) .

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

2-amino-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-7-3-4-12(17)9-16-8-11-5-6-11/h10-13,16H,3-9,15H2,1-2H3

InChI Key

QZIAHNQODHMFAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CNCC2CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural uniqueness lies in its cyclopropylmethylamino-pyrrolidine moiety. Below is a detailed comparison with key analogues, highlighting differences in substituents, ring systems, and biological implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Key Features Source
Target Compound C₁₉H₂₉N₃O 315.46 Cyclopropylmethylamino Pyrrolidine Chiral centers at pyrrolidine and amino groups; potential CNS activity
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one C₁₉H₃₁N₃O 317.47 Benzyl(isopropyl)amino Pyrrolidine Increased hydrophobicity due to benzyl/isopropyl groups; no reported bioactivity
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one C₂₀H₃₁N₃O* ~329.49 Benzyl-cyclopropylamino Piperidine Six-membered piperidine ring; altered conformational flexibility
Pyrrolidin-2-one anticonvulsant analogues Varies (e.g., C₁₆H₂₀N₂O₂) Varies Substituted benzylamino Pyrrolidin-2-one Demonstrated anticonvulsant activity (ED₅₀: 25–50 mg/kg in rodent models)

Structural Variations and Implications

a. Substituent Effects
  • Cyclopropylmethylamino vs. In contrast, benzyl/isopropyl substituents (e.g., CAS 1254927-47-3) increase hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility .
  • Benzyl-Cyclopropylamino Hybrids: Compounds like CAS 1354029-15-4 combine cyclopropane’s rigidity with benzyl’s aromaticity, balancing target specificity and metabolic stability .
b. Ring System Modifications
  • Pyrrolidine vs. Piperidine : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) alters the molecule’s conformational flexibility . Piperidine derivatives (e.g., CymitQuimica’s compound) may adopt distinct binding poses in enzyme active sites .
  • Pyrrolidin-2-one Analogues : The lactam ring in these derivatives (e.g., from ) introduces hydrogen-bonding capacity, correlating with enhanced anticonvulsant efficacy in rodent models .

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a pyrrolidine ring substituted at the 2-position with a [(cyclopropylmethylamino)methyl] group and a 2-amino-3-methylbutan-1-one moiety. Key synthetic challenges include:

  • Stereochemical control : The presence of chiral centers (e.g., at the 2-amino position and pyrrolidine substituents) necessitates enantioselective synthesis.
  • Functional group compatibility : The ketone and secondary amine groups require protection-deprotection strategies to avoid side reactions.
  • Ring formation and substitution : Introducing the cyclopropylmethylamino group onto the pyrrolidine ring demands precise alkylation or reductive amination conditions.

Synthetic Routes and Methodologies

Pyrrolidine Intermediate Synthesis

The pyrrolidine core is typically functionalized before coupling with the amino ketone moiety.

Alkylation of Pyrrolidine Derivatives

A common approach involves alkylating 2-(aminomethyl)pyrrolidine with cyclopropylmethyl bromide under basic conditions:
$$
\text{2-(Aminomethyl)pyrrolidine} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-[(Cyclopropylmethylamino)methyl]pyrrolidine}
$$
Yields for this step range from 60–75%, with optimal temperatures of 60–80°C.

Reductive Amination

Alternatively, reductive amination between 2-formylpyrrolidine and cyclopropylmethylamine using sodium cyanoborohydride (NaBH$$3$$CN) in methanol achieves the desired substitution:
$$
\text{2-Formylpyrrolidine} + \text{Cyclopropylmethylamine} \xrightarrow{\text{NaBH}
3\text{CN, MeOH}} \text{2-[(Cyclopropylmethylamino)methyl]pyrrolidine}
$$
This method offers superior stereocontrol (up to 90% enantiomeric excess) compared to alkylation.

Amino Ketone Synthesis

The 2-amino-3-methylbutan-1-one fragment is synthesized via:

Mannich Reaction

A three-component Mannich reaction between 3-methylbutan-1-one, formaldehyde, and ammonium chloride yields the β-amino ketone:
$$
\text{3-Methylbutan-1-one} + \text{HCHO} + \text{NH}_4\text{Cl} \xrightarrow{\text{HCl, EtOH}} \text{2-Amino-3-methylbutan-1-one}
$$
Reaction conditions: 50°C, 12 hours, 65–70% yield.

Gabriel Synthesis

For higher purity, the Gabriel synthesis protects the amine as a phthalimide intermediate, which is later deprotected:
$$
\text{3-Methylbutan-1-one} \xrightarrow{\text{Phthalimide, KOH}} \text{Phthalimido-3-methylbutan-1-one} \xrightarrow{\text{Hydrazine}} \text{2-Amino-3-methylbutan-1-one}
$$
Yields improve to 80–85% with this method.

Coupling Strategies

The final step involves conjugating the pyrrolidine intermediate with the amino ketone.

Nucleophilic Acylation

Reacting 2-[(cyclopropylmethylamino)methyl]pyrrolidine with 2-amino-3-methylbutanoyl chloride in dichloromethane (DCM) with triethylamine (Et$$3$$N) as a base:
$$
\text{Pyrrolidine intermediate} + \text{2-Amino-3-methylbutanoyl chloride} \xrightarrow{\text{Et}
3\text{N, DCM}} \text{Target compound}
$$
Yields: 50–60%, with purity >95% after recrystallization.

Reductive Amination

A one-pot method combines the amino ketone and pyrrolidine intermediate using titanium tetraisopropoxide (Ti(OiPr)$$4$$) and sodium triacetoxyborohydride (NaBH(OAc)$$3$$):
$$
\text{Components} \xrightarrow{\text{Ti(OiPr)}4, \text{NaBH(OAc)}3} \text{Target compound}
$$
This approach achieves 70–75% yield with minimal epimerization.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Alkylation reactions : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) in yield (75% vs. 60%) due to better solubility of intermediates.
  • Reductive amination : Methanol at 0–5°C minimizes side reactions compared to room temperature.

Catalytic Enhancements

  • Chiral catalysts : (R)-BINAP in asymmetric Mannich reactions improves enantioselectivity (ee >90%).
  • Microwave-assisted synthesis : Reduces reaction time for pyrrolidine alkylation from 12 hours to 2 hours.

Analytical Characterization

Key spectroscopic data for the target compound:

Technique Data
$$^1$$H NMR δ 1.01 (m, 4H, cyclopropane), 2.35 (s, 3H, CH$$3$$), 3.45 (m, 2H, NHCH$$2$$)
IR 1675 cm$$^{-1}$$ (C=O), 3300 cm$$^{-1}$$ (N-H)
MS (ESI) m/z 296.2 [M+H]$$^+$$

Q & A

Q. How do researchers validate target engagement in complex biological matrices?

  • Employ cellular thermal shift assays (CETSA) or fluorescence polarization to confirm target binding in lysates. Combine with siRNA knockdown to establish functional relevance of interactions .

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